molecular formula C9H16O2 B8361645 1,1-Bis(allyloxy)propane

1,1-Bis(allyloxy)propane

Cat. No.: B8361645
M. Wt: 156.22 g/mol
InChI Key: OIDUDDROVIJRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(allyloxy)propane is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)propane

InChI

InChI=1S/C9H16O2/c1-4-7-10-9(6-3)11-8-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI Key

OIDUDDROVIJRCD-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC=C)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propanal (81 mL, 1.11 mol) and allyl alcohol (100 g, 1.72 mol) were dissolved in hexane (400 mL) under a nitrogen atmosphere. To the solution, magnesium sulfate (82.90 g, 0.69 mol) was added, and the mixture was stirred. This mixture was cooled to 10° C. or lower, and p-toluenesulfonic acid monohydrate (3.28 g, 0.017 mol) was added thereto. The reaction mixture was stirred at 15° C. or lower for 1 hour. To the reaction mixture, potassium carbonate (2.38 g) and water (400 mL) were added in this order. The mixture was stirred until insoluble matter was dissolved. An organic layer was separated and then washed with water (100 mL). The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (approximately 25 mmHg, 67-72° C.) to obtain the title compound (113.67 g, yield: 85%, colorless oil substance).
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
2.38 g
Type
catalyst
Reaction Step Four
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.